

Application Notes and Protocols for G9a/EHMT2 Inhibitors in Mouse Models

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Compound of Interest

Compound Name: CSV0C018875

Cat. No.: B1669650

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Introduction

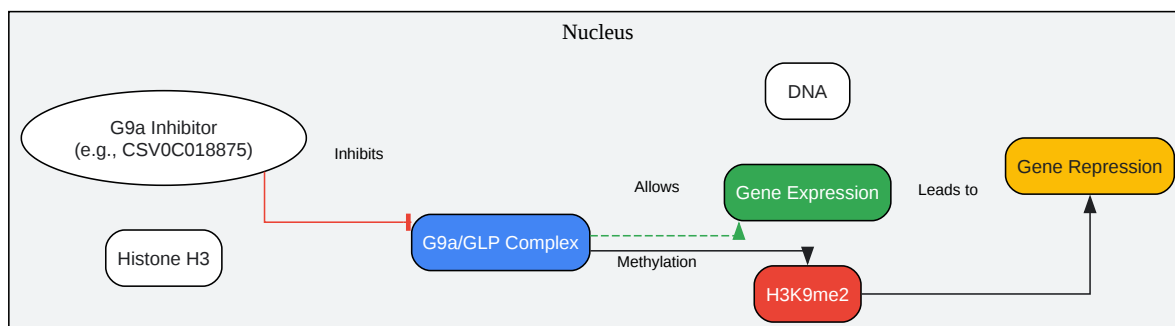
This document provides detailed application notes and protocols for the use of G9a/EHMT2 inhibitors in mouse models, with a focus on compounds for which in vivo data has been published. While the specific compound **CSV0C018875** has been identified as a novel quinoline-based G9a (EHMT2) inhibitor with lesser cytotoxicity than BIX-01294, specific in vivo dosage and administration data in mouse models are not available in the reviewed literature.[1][2][3] Therefore, this document outlines protocols and dosage information for other well-characterized G9a inhibitors, such as UNC0642 and BIX01294, which can serve as a starting point for designing experiments with novel inhibitors like **CSV0C018875**.

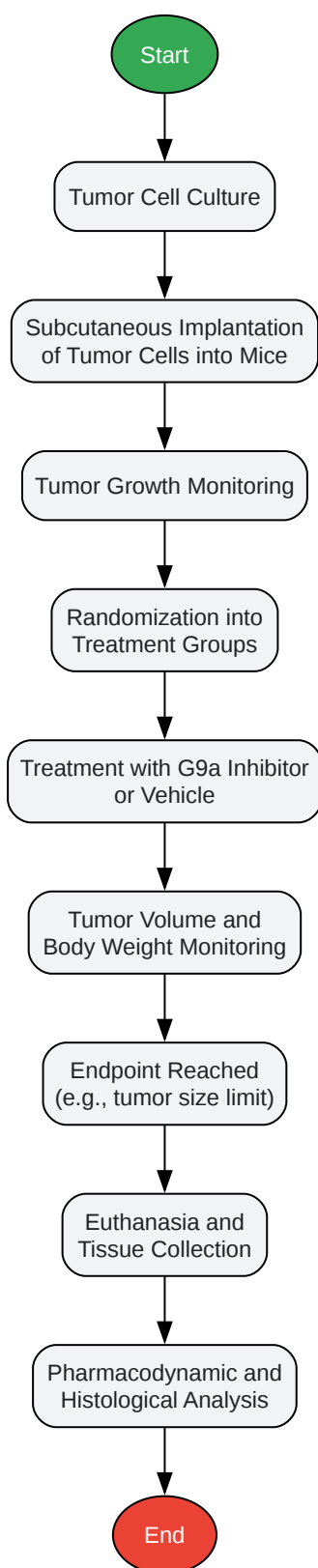
G9a, also known as Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), is a protein lysine methyltransferase that primarily catalyzes the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[4] These epigenetic modifications lead to transcriptional repression.[4] Inhibition of G9a/GLP (G9a-like protein) has shown therapeutic potential in various disease models, including cancer, neurodevelopmental disorders, and neurodegenerative diseases.[4][5][6]

Mechanism of Action: G9a/GLP Inhibition

G9a and its homolog GLP form a heterodimeric complex that is the primary enzyme responsible for H3K9me1 and H3K9me2 in euchromatin. Inhibition of this complex leads to a

reduction in these repressive histone marks, resulting in a more open chromatin structure and the reactivation of silenced genes. This mechanism is central to the therapeutic effects observed in preclinical studies.





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